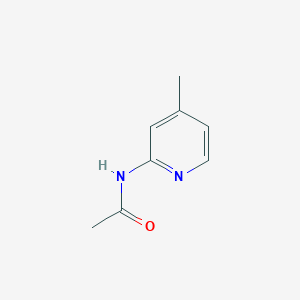

N-(4-methylpyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZHGSGLCZEGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277644 | |

| Record name | 2-Acetylamino-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-32-2 | |

| Record name | N-(4-Methyl-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5327-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methyl-2-pyridyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of N-(4-methylpyridin-2-yl)acetamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-methylpyridin-2-yl)acetamide

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and clear visual representations of key information.

Compound Identification and Structure

This compound is a chemical compound that incorporates a 4-methylpyridine moiety linked to an acetamide group.[1] This structure is a common scaffold in medicinal chemistry.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| CAS Number | 5327-32-2[1][2][3] |

| Molecular Formula | C₈H₁₀N₂O[1][2][3] |

| Molecular Weight | 150.18 g/mol [1][2][3] |

| Synonyms | 2-Acetylamino-4-methylpyridine, 2-acetamido-4-picoline, 2-acetamido-4-methylpyridine[2] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N[1][2] |

Caption: Molecular structure and key functional groups.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, absorption, and bioavailability.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid, white needle crystals[4] | Experimental |

| Boiling Point | 162 °C (lit.)[5] | Literature |

| XLogP3-AA | 0.7[2] | Computed |

| Hydrogen Bond Donor Count | 1[2] | Computed |

| Hydrogen Bond Acceptor Count | 2[2] | Computed |

| Rotatable Bond Count | 1[2] | Computed |

| Topological Polar Surface Area | 42 Ų[2] | Computed |

Synthesis

This compound is typically synthesized via the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4] This is a standard and efficient method for forming the amide bond.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via N-acylation

The following protocol is a common laboratory-scale method for the synthesis of this compound.[4]

-

Reaction Setup: In a suitable reaction vessel, combine 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) with acetic anhydride (250 mL).[4]

-

Heating: Warm the resulting mixture to 70°C and maintain this temperature for two hours.[4]

-

Crystallization: After the reaction period, cool the mixture to room temperature.[4] Add diethyl ether (100 mL) to induce crystallization. The product will precipitate as white, needle-like crystals.[4]

-

Isolation: Isolate the product by filtration and dry it under vacuum to yield this compound (130 g, 95% yield).[4]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[1]

Table 3: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (amide) | ~168.8[1] |

| C-2 (pyridine) | ~151.7[1] |

| C-4 (pyridine) | ~147.3[1] |

| C-3 (pyridine) | ~115.9[1] |

| CH₃ (acetamide) | ~23.8[1] |

| CH₃ (pyridine) | ~20.7[1] |

Note: Spectrum recorded in DMSO-d₆ on a 101 MHz spectrometer.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Table 4: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | ~3250-3300[1] |

| C-H Stretch (aromatic/methyl) | ~2900-3100[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] For this compound, the molecular ion peak (M⁺) is expected at an m/z of 150, corresponding to its molecular weight of 150.18 g/mol .[1]

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions.

Table 5: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed.[2][3][5]H319: Causes serious eye irritation.[2][3][5] |

| Precautionary Statements | P264, P270, P280, P305 + P351 + P338[5] |

References

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyridin-2-yl)acetamide, with the Chemical Abstracts Service (CAS) number 5327-32-2, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. While this specific compound is not extensively studied for its biological activity, its structural precursor, 2-amino-4-methylpyridine, is a known potent inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological significance based on its precursor and structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of pyridine derivatives.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5327-32-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Acetamido-4-methylpyridine, 2-Acetamido-4-picoline | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 102.0 to 106.0 °C | [1] |

| SMILES | CC1=CC(=NC=C1)NC(=O)C | [2] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |

Synthesis

A common and efficient method for the synthesis of this compound is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

-

Acetic anhydride (250 mL)

-

Diethyl ether (100 mL)

Procedure:

-

In a suitable reaction vessel, suspend 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) in acetic anhydride (250 mL).

-

Warm the reaction mixture to 70°C and maintain this temperature for two hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether (100 mL) to the cooled mixture to induce crystallization.

-

The product will crystallize as white needle-like crystals.

-

Collect the crystals by filtration.

-

Dry the product in vacuo to afford this compound.

Expected Yield: 130 g (95%)[2]

Caption: A flowchart illustrating the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, the known activity of its precursor, 2-amino-4-methylpyridine, provides valuable insights into its potential pharmacological profile.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) by 2-Amino-4-methylpyridine

2-Amino-4-methylpyridine is a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme.[4] In vitro studies have shown that it inhibits NOS II activity derived from mouse RAW 264.7 cells with an IC50 of 6 nM.[4] The production of nitric oxide (NO) by iNOS is implicated in a variety of inflammatory diseases, and therefore, iNOS inhibitors are of significant therapeutic interest.[1]

The mechanism of inhibition is believed to be competitive with the binding of the substrate, L-arginine, to the active site of the enzyme.[4]

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5327-32-2 | Benchchem [benchchem.com]

- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Guide to the Structure Elucidation of N-(4-methylpyridin-2-yl)acetamide using NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive guide to the structural elucidation of N-(4-methylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and materials science.[1][2] Through a detailed analysis of Nuclear Magnetic Resonance (NMR) data, this document will guide readers through the process of confirming the compound's molecular structure. We will present a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a thorough interpretation of its 1D and 2D NMR spectra.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₈H₁₀N₂O.[3] Its structure consists of a 4-methylpyridine ring connected to an acetamide group at the 2-position of the pyridine ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Acetylamino-4-methylpyridine, 2-acetamido-4-picoline | [3] |

| CAS Number | 5327-32-2 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [1][3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]

Procedure:

-

2-Amino-4-methylpyridine (91.5 mmol, 9.9 g) is added to acetic anhydride (250 mL).[4]

-

The mixture is warmed to 70°C for two hours.[4]

-

After cooling to room temperature, diethyl ether (100 mL) is added to induce crystallization.[4]

-

The resulting white needle-like crystals of this compound are collected by filtration and dried under vacuum.[4] This procedure typically yields a high purity product (around 95%).[4]

NMR Spectroscopic Analysis

NMR spectra were acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

NMR Data and Structural Elucidation

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | Doublet | 1H | H-6 (Pyridine) |

| 2.27 | Singlet | 3H | 4-CH₃ (Pyridine) |

| 2.10 | Singlet | 3H | -C(O)CH₃ (Acetamide) |

Data sourced from Benchchem[1]

The downfield doublet at 8.13 ppm is characteristic of the proton at the 6-position of the pyridine ring, which is adjacent to the electronegative nitrogen atom.[1] The singlets at 2.27 ppm and 2.10 ppm correspond to the methyl protons on the pyridine ring and the acetamide group, respectively.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O (Acetamide) |

| 151.7 | C-2 (Pyridine) |

| 147.3 | C-4 (Pyridine) |

| 23.8 | -C(O)CH₃ (Acetamide) |

Data sourced from Benchchem[1]

The signal at 168.8 ppm is indicative of a carbonyl carbon, confirming the presence of the acetamide group.[1] The signals at 151.7 ppm and 147.3 ppm are assigned to the C-2 and C-4 carbons of the pyridine ring, respectively.[1] The upfield signal at 23.8 ppm corresponds to the methyl carbon of the acetamide group.[1]

2D NMR Spectroscopy and Structural Confirmation

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A hypothetical COSY spectrum would show a correlation between the protons on the pyridine ring, and an HSQC spectrum would link the protons to their directly attached carbons.

The logical process of piecing together the structure from the NMR data is outlined below:

Conclusion

The combined analysis of ¹H and ¹³C NMR spectroscopy provides unambiguous evidence for the structure of this compound. The chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are all consistent with the proposed molecular architecture. This guide demonstrates a systematic approach to structure elucidation using fundamental NMR techniques, providing a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. This compound | 5327-32-2 | Benchchem [benchchem.com]

- 2. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

In Silico Target Prediction for N-(4-methylpyridin-2-yl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the small molecule N-(4-methylpyridin-2-yl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach to target identification, beginning with computational screening and culminating in experimental validation. The guide details a hypothetical target prediction workflow, presents simulated data in structured tables, provides in-depth experimental protocols for target validation, and visualizes key processes and pathways using Graphviz diagrams. The core objective is to furnish a practical and illustrative framework for the accelerated discovery of novel therapeutic targets for uncharacterized compounds.

Introduction

This compound is a small molecule with a chemical structure suggesting potential biological activity. However, its specific molecular targets and mechanism of action are not extensively documented in publicly available literature. In silico target prediction methods offer a rapid and cost-effective strategy to generate hypotheses about the potential protein targets of such compounds, thereby guiding subsequent experimental validation efforts and accelerating the drug discovery pipeline.

This guide presents a hypothetical case study on the in silico target prediction for this compound, employing a combination of ligand-based and structure-based computational approaches. The predicted targets are then prioritized for experimental validation, for which detailed protocols are provided.

In Silico Target Prediction Workflow

A multi-faceted in silico approach was conceptualized to predict the biological targets of this compound. The workflow integrates reverse docking and pharmacophore-based screening to identify potential protein interactors.

Figure 1: In Silico Target Prediction Workflow

Methodology:

-

Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 220485) in SDF format. The structure was then prepared for docking by assigning appropriate atom types and charges.

-

Reverse Docking: A reverse docking screen was simulated against a curated library of protein structures from the Protein Data Bank (PDB). This structure-based approach docks the ligand into the binding sites of a multitude of proteins to predict potential binding affinities.

-

Pharmacophore Modeling: A ligand-based pharmacophore model was generated based on the structural features of known inhibitors for various target classes, such as kinases and G-protein coupled receptors (GPCRs). The this compound structure was then screened against these models.

-

Hit Prioritization: The outputs from both methods were combined and filtered based on docking scores (binding energy), pharmacophore fit scores, and the biological relevance of the potential targets to disease pathways.

Predicted Targets and Quantitative Data

The hypothetical in silico screening yielded a list of putative targets for this compound. The top-ranked potential targets are summarized below with their associated prediction scores.

Table 1: Hypothetical Reverse Docking Results

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Ki (nM) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 85.3 |

| P2Y12 Receptor | 4PXZ | -8.8 | 150.7 |

| Cyclin-dependent kinase 5 (CDK5) | 1UNG | -8.5 | 250.1 |

| Carbonic Anhydrase II | 2CBA | -7.9 | 800.5 |

Table 2: Hypothetical Pharmacophore Screening Results

| Target Family | Pharmacophore Model ID | Fit Score | Predicted Activity |

| GPCR (P2Y Subfamily) | P2Y_inh_model_01 | 0.85 | Agonist/Antagonist |

| Kinase (CMGC Group) | CDK_inh_model_03 | 0.78 | Inhibitor |

| Cyclooxygenase | COX_inh_model_02 | 0.91 | Inhibitor |

Based on the convergence of results from both in silico methods, Cyclooxygenase-2 (COX-2) and P2Y Receptors were prioritized for subsequent experimental validation.

Experimental Validation Protocols

To validate the in silico predictions, a series of biochemical and cell-based assays are proposed.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human recombinant COX-2.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: 15 µM in assay buffer.

-

Enzyme: Human recombinant COX-2 diluted in assay buffer.

-

Substrate: Arachidonic acid at a final concentration of 10 µM.

-

Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

-

Assay Procedure:

-

To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound dilution or vehicle (DMSO).

-

Add 10 µL of the diluted COX-2 enzyme solution to initiate the pre-incubation.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 1M HCl.

-

The product, Prostaglandin E2 (PGE2), is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The concentration of PGE2 is determined from a standard curve.

-

The percent inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

P2Y Receptor Binding Assay

Objective: To assess the binding affinity of this compound to the human P2Y12 receptor.

Methodology:

-

Membrane Preparation:

-

Membranes from cells stably expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.

-

The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Radioligand Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains membrane preparation, a radiolabeled ligand (e.g., [³H]PSB-0413), and varying concentrations of the test compound or vehicle.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled P2Y12 antagonist.

-

The plate is incubated at room temperature for 60 minutes.

-

The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with a target protein in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture appropriate cells (e.g., a cell line endogenously expressing the target) to confluence.

-

Treat the cells with either the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.

-

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) of this compound to a purified target protein.

Methodology:

-

Chip Preparation:

-

Immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound in a running buffer over the sensor chip surface.

-

Monitor the change in the refractive index in real-time to generate sensorgrams.

-

After each injection, regenerate the chip surface with a suitable regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways of Predicted Targets

Understanding the signaling pathways associated with the predicted targets is crucial for elucidating the potential downstream effects of this compound.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and cancer progression.

Figure 2: Simplified COX-2 Signaling Pathway

P2Y Receptor Signaling Pathway

P2Y receptors are a family of G-protein coupled receptors that are activated by nucleotides. The P2Y12 receptor, for example, plays a crucial role in platelet aggregation.

Figure 3: P2Y12 Receptor Signaling Pathway

Conclusion

This technical guide has outlined a systematic and integrated in silico and experimental workflow for the target prediction and validation of this compound. Through a hypothetical case study, we have demonstrated how computational methods such as reverse docking and pharmacophore modeling can identify and prioritize potential biological targets. The detailed experimental protocols provided for COX-2 and P2Y receptor assays, as well as for general target engagement techniques like CETSA and SPR, offer a practical roadmap for researchers. The visualization of the associated signaling pathways further aids in understanding the potential functional consequences of target modulation. This comprehensive approach serves as a valuable resource for drug discovery professionals seeking to elucidate the mechanism of action of uncharacterized small molecules.

N-(4-methylpyridin-2-yl)acetamide: A Technical Guide to its Predicted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the predicted mechanisms of action for the compound N-(4-methylpyridin-2-yl)acetamide. Based on the biological activities of its structural analogs and precursor molecule, 2-amino-4-methylpyridine, several potential therapeutic targets are explored. This guide outlines the current understanding, details relevant experimental protocols for mechanism-of-action studies, and presents the available, albeit limited, quantitative data. The primary predicted mechanisms include the inhibition of inducible nitric oxide synthase (iNOS), protein kinases, and succinate dehydrogenase, as well as potential interactions with opioid receptors. This whitepaper aims to serve as a foundational resource for researchers investigating the pharmacological profile of this compound and to guide future experimental design.

Introduction

This compound is a synthetic organic compound featuring a 4-methylpyridine ring N-acylated with an acetyl group.[1] While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural relationship to compounds with known biological activities allows for the formulation of several well-grounded hypotheses regarding its mechanism of action. The parent amine, 2-amino-4-methylpyridine, has demonstrated potent biological effects, providing a strong basis for predicting the activities of its acetylated derivative. This guide synthesizes the available evidence to predict the most probable mechanisms of action for this compound and provides detailed experimental protocols to facilitate further investigation.

Predicted Mechanisms of Action and Supporting Evidence

Based on the pharmacological profiles of structurally related compounds, the following mechanisms of action are predicted for this compound.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The most compelling predicted mechanism of action for this compound is the inhibition of inducible nitric oxide synthase (iNOS). This is strongly supported by studies on its precursor, 2-amino-4-methylpyridine, which is a potent inhibitor of iNOS. Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making iNOS a significant therapeutic target.

Supporting Evidence:

-

2-amino-4-methylpyridine has been shown to be a potent inhibitor of iNOS activity.

It is hypothesized that the acetyl group of this compound may serve as a prodrug moiety, being hydrolyzed in vivo to release the active 2-amino-4-methylpyridine, or that the acetylated form itself retains inhibitory activity.

Protein Kinase Inhibition

A structurally related compound, N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, has been identified as a potential protein kinase inhibitor.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Supporting Evidence:

-

The pyridine and acetamide moieties are common scaffolds in known protein kinase inhibitors.

-

The structural analog containing a thiazolopyrimidine group suggests that the this compound core can be incorporated into molecules targeting kinase active sites.

Succinate Dehydrogenase (SDH) Inhibition

Derivatives of N-pyridin-2-yl acetamide have demonstrated antifungal activity. A known mechanism of action for some antifungal agents with similar structural features is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.

Supporting Evidence:

-

Several commercial fungicides are known to target SDH.

-

The N-pyridin-2-yl acetamide scaffold is present in some compounds with antifungal properties.

Opiate Receptor Modulation

The precursor, 2-amino-4-methylpyridine, has been reported to exhibit morphine-like analgesic effects and shows a high affinity for type 2 opiate receptors. This suggests that this compound might also interact with the opioid system.

Supporting Evidence:

-

2-amino-4-methylpyridine displays activity at opiate receptors.

The acetylation of the amino group may alter the binding affinity and selectivity for different opioid receptor subtypes.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki) for this compound against the predicted targets is not available. The following table summarizes the available data for the precursor molecule, 2-amino-4-methylpyridine, to provide a basis for experimental design.

| Compound | Target | Assay System | Activity (IC50) | Reference |

| 2-amino-4-methylpyridine | Murine iNOS | RAW 264.7 cell lysate | 6 nM | [3] |

| 2-amino-4-methylpyridine | Human recombinant iNOS | Recombinant enzyme | 40 nM | [3] |

| 2-amino-4-methylpyridine | Human recombinant nNOS | Recombinant enzyme | 100 nM | [3] |

| 2-amino-4-methylpyridine | Human recombinant eNOS | Recombinant enzyme | 100 nM | [3] |

Experimental Protocols

To validate the predicted mechanisms of action, the following detailed experimental protocols are provided.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

4.1.1. Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

4.1.2. Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add the compound dilutions.

-

iNOS Induction: After 1 hour of pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a vehicle control (no compound) and a negative control (no LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for this compound.

In Vitro Protein Kinase Inhibition Assay

This is a general protocol for a radiometric protein kinase assay that can be adapted for specific kinases.

4.2.1. Materials

-

Purified active protein kinase

-

Specific substrate peptide or protein

-

This compound

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-33P]ATP

-

ATP

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

4.2.2. Procedure

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, the specific substrate, and the purified kinase.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Reaction Initiation: Start the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure SDH activity.

4.3.1. Materials

-

Isolated mitochondria or cell lysate containing SDH

-

This compound

-

SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate

-

2,6-dichlorophenolindophenol (DCIP)

-

Phenazine methosulfate (PMS)

-

96-well plate

-

Microplate reader

4.3.2. Procedure

-

Sample Preparation: Prepare mitochondrial fractions or cell lysates from a suitable source.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, PMS, and DCIP.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.

-

Enzyme Addition: Add the sample containing SDH to the wells.

-

Reaction Initiation: Start the reaction by adding succinate to all wells.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode using a microplate reader. The reduction of DCIP is followed by a color change from blue to colorless.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.[4][5]

Visualizations

Predicted Signaling Pathway Inhibition

Caption: Predicted inhibitory effects on key signaling pathways.

Experimental Workflow for iNOS Inhibition Assay

Caption: Step-by-step workflow for the iNOS inhibition assay.

Logical Relationship of Predicted Mechanisms

Caption: Basis for the predicted mechanisms of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong predictive framework can be constructed based on the activities of its precursor and structurally related molecules. The hypotheses of iNOS inhibition, protein kinase inhibition, and succinate dehydrogenase inhibition present the most promising avenues for investigation. The experimental protocols provided in this guide offer a clear path forward for elucidating the pharmacological profile of this compound. Further research is warranted to isolate and quantify the activity of this compound against these potential targets, which will be crucial for determining its therapeutic potential.

References

- 1. In vitro kinase assay [protocols.io]

- 2. This compound | 5327-32-2 | Benchchem [benchchem.com]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. abcam.cn [abcam.cn]

Spectroscopic Analysis of N-(4-methylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methylpyridin-2-yl)acetamide, a compound of interest in medicinal chemistry and materials science. This document presents infrared (IR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The empirical formula for this compound is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] Spectroscopic analysis confirms this structure and provides insights into its chemical bonding and fragmentation patterns.

Mass Spectrometry Data

Mass spectrometry analysis is critical for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The predicted electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 150, confirming the compound's molecular weight.[1] The fragmentation pattern is consistent with the structure of an N-aryl acetamide.

| m/z | Ion Structure/Fragment | Description |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 108 | [M - CH₂=C=O]⁺ | Loss of a neutral ketene molecule via rearrangement, resulting in the 2-amino-4-methylpyridine radical cation.[1] |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation, a common fragment for acetamides.[1] |

Infrared (IR) Spectroscopy Data

Fourier-transform infrared (FTIR) spectroscopy reveals the characteristic functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to N-H, C-H, C=O, and C=C/C=N vibrations.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3250-3300 | N-H Stretch | A sharp band characteristic of the amide N-H bond.[1] |

| ~2900-3100 | C-H Stretch | Vibrations of the aromatic and methyl C-H bonds.[1] |

| ~1670-1690 | C=O Stretch (Amide I) | A strong absorption from the amide carbonyl group.[1] |

| ~1530-1550 | N-H Bend (Amide II) | Bending vibration of the N-H bond in the amide linkage.[1] |

| ~1400-1600 | C=C and C=N Stretch | Characteristic vibrations of the substituted pyridine ring.[1] |

Experimental Protocols

The following protocols describe the methodologies for obtaining the mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A 1 µL aliquot of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness, such as a DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy - ATR-FTIR)

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: The sample spectrum is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility profile of N-(4-methylpyridin-2-yl)acetamide in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of N-(4-methylpyridin-2-yl)acetamide, a compound of interest in chemical and pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. Consequently, this document provides a detailed, best-practice experimental protocol for the systematic determination of its equilibrium solubility. Additionally, a predicted qualitative solubility profile based on the compound's structural characteristics is presented to guide initial experimental design. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Introduction

This compound (CAS No. 5327-32-2) is a substituted pyridine derivative incorporating an acetamide functional group.[1][2][3][4] Understanding its solubility in various solvents is fundamental for a wide range of applications, including its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility dictates the bioavailability of a potential therapeutic agent and influences the design of drug delivery systems.[5]

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, which contains a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, and a nonpolar methyl group, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests its potential solubility in a range of polar and nonpolar solvents.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles.[6] These predictions are for preliminary guidance only and must be confirmed by experimental determination.

| Solvent | Type | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility. |

| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity. |

| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound. |

| Chloroform | Nonpolar | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent. |

| Ethyl Acetate | Moderately Polar | Soluble | Its ester functionality provides polarity, while the ethyl and acetyl groups offer nonpolar characteristics, making it a versatile solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including those with hydrogen bonding capabilities. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve the compound. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[5][7][8] This method involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is determined, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile).

-

Perform a series of dilutions of the stock solution to create at least five calibration standards of different concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of the compound.

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this may need to be determined empirically.[7]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand at the same constant temperature for a short period (e.g., 30 minutes) to let larger particles settle.

-

To remove the remaining suspended solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to ensure that no solid particles are transferred to the analysis sample.[12]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Record the peak area of the compound from the chromatogram.

-

Data Analysis and Calculation

-

Using the linear regression equation from the HPLC calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the compound in the original (undiluted) saturated solution by applying the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Example Calculation:

-

Concentration from HPLC (diluted sample) = CHPLC (mg/mL)

-

Dilution factor = DF

-

Solubility = CHPLC × DF (mg/mL)

Conclusion

While quantitative solubility data for this compound is currently not documented in public databases, this guide provides the necessary tools for its determination. The predicted qualitative profile offers a starting point for solvent selection, and the detailed experimental protocol based on the equilibrium shake-flask method provides a robust framework for generating accurate and reliable quantitative data. The generation of such data is a crucial step in the research and development lifecycle of this compound, enabling informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

- 1. This compound | 5327-32-2 | Benchchem [benchchem.com]

- 2. N-(4-メチルピリジン-2-イル)アセトアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR 5327-32-2 [sigmaaldrich.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pharmaguru.co [pharmaguru.co]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

N-(4-methylpyridin-2-yl)acetamide: A Technical Guide to its Application as a Core Fragment in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of novel therapeutics through the identification and optimization of small, low-molecular-weight compounds. This technical guide focuses on N-(4-methylpyridin-2-yl)acetamide, a heterocyclic fragment that embodies many of the desirable characteristics for an FBDD starting point. While direct, extensive biological activity data for this specific fragment is not widely published, its structural motifs—a substituted pyridine ring and an acetamide group—are prevalent in a multitude of bioactive molecules. This document provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and a theoretical framework for its application in a drug discovery campaign. Detailed experimental protocols for fragment screening and hit validation are presented, alongside hypothetical signaling pathways and workflows to illustrate its potential in identifying novel chemical matter for therapeutic intervention.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) for weak but high-quality interactions with a biological target.[1][2] These initial hits can then be elaborated into more potent, drug-like molecules. The pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to improve metabolic stability, permeability, potency, and binding of drug candidates.[3][4] this compound, with its simple, yet functionally rich structure, represents an exemplary fragment. Its key features include a hydrogen bond donor and acceptor, a methyl group for potential hydrophobic interactions, and a pyridine ring that can engage in various binding modes.

Physicochemical and Structural Properties

The suitability of a compound as a fragment is largely determined by its physicochemical properties. This compound adheres well to the "Rule of Three," a common guideline for fragment library composition.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [5] |

| Molecular Weight | 150.18 g/mol | [5][6] |

| CAS Number | 5327-32-2 | [5][6] |

| Topological Polar Surface Area | 42 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

| XLogP3 | 0.7 | [5] |

These properties indicate good potential for aqueous solubility and the ability to form specific interactions with a protein target without excessive lipophilicity.

Synthesis of this compound

A straightforward and high-yielding synthesis of this compound involves the acylation of 2-amino-4-methylpyridine.[6]

Experimental Protocol: Synthesis via Acylation

-

Materials: 2-amino-4-methylpyridine, acetic anhydride, diethyl ether.

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetic anhydride (excess, serving as both reagent and solvent).

-

Warm the reaction mixture to 70°C and maintain for 2 hours.[7]

-

Cool the mixture to room temperature.

-

Add diethyl ether to induce crystallization.

-

Filter the resulting white, needle-like crystals.

-

Dry the product under vacuum to yield this compound.

-

The reported yield for this reaction is typically high, around 95%.[7]

-

Hypothetical Application in a Fragment Screening Campaign

While specific screening data for this compound is not publicly available, we can outline a theoretical workflow for its use in an FBDD campaign targeting a hypothetical kinase, "TargetKinase."

Fragment Screening Workflow

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.

-

Protein Preparation: Express and purify 15N-labeled TargetKinase.

-

Sample Preparation: Prepare a solution of 15N-TargetKinase (e.g., 50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Screening:

-

Acquire a baseline 1H-15N HSQC spectrum of the protein.

-

Prepare cocktails of 5-10 fragments, including this compound, at a concentration of ~100-500 µM each.

-

Add a fragment cocktail to the protein sample and acquire another 1H-15N HSQC spectrum.

-

-

Data Analysis: Analyze chemical shift perturbations (CSPs) in the protein's HSQC spectrum. Significant and consistent CSPs for specific residues upon addition of a fragment cocktail indicate binding.

-

Deconvolution: If a cocktail shows hits, screen each fragment individually to identify the binder.

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.

-

Crystallization: Obtain high-quality crystals of TargetKinase.

-

Soaking: Soak the protein crystals in a solution containing this compound (typically 1-10 mM) for a defined period.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of the fragment in the protein's active site.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).

-

Sample Preparation: Prepare a solution of TargetKinase in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

-

Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Hypothetical Target and Signaling Pathway

Derivatives of N-acetyl-2-aminopyridine have been investigated as inhibitors of various protein kinases. Based on this, we can hypothesize a scenario where a derivative of this compound, developed through fragment-to-lead optimization, inhibits a kinase involved in a cancer-related signaling pathway.

Caption: A hypothetical signaling pathway inhibited by an optimized fragment.

Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, several strategies can be employed to increase its potency and selectivity.

-

Fragment Growing: Adding functional groups to the fragment to explore interactions with adjacent pockets in the binding site. For example, modifying the methyl group on the pyridine ring or the acetyl group.

-

Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked to create a larger, higher-affinity molecule.

-

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, novel molecule.

Conclusion

This compound represents a valuable, yet underexplored, fragment for drug discovery. Its favorable physicochemical properties and the proven importance of its constituent chemical motifs in medicinal chemistry make it an attractive starting point for FBDD campaigns. This technical guide provides a theoretical framework and practical protocols for leveraging this fragment in the quest for novel therapeutics. The outlined workflows and hypothetical scenarios serve as a blueprint for researchers to unlock the potential of this compound and similar fragments in their drug discovery endeavors. The continued application of FBDD principles to well-designed fragments like this compound will undoubtedly contribute to the development of the next generation of medicines.

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 3. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5327-32-2 | Benchchem [benchchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-methylpyridin-2-yl)acetamide from 2-amino-4-methylpyridine. The described method is a straightforward and efficient N-acylation reaction utilizing acetic anhydride as the acetylating agent. This protocol offers a high yield of the desired product, which is a valuable building block in medicinal chemistry and drug development. Included are comprehensive experimental procedures, tables summarizing quantitative data, and characterization details to ensure reproducibility and verification of the final compound.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a substituted pyridine ring linked to an acetamide group, is a common motif in various biologically active molecules. The synthesis described herein is a classic example of N-acylation, a fundamental transformation in organic chemistry.[1] This process involves the reaction of 2-amino-4-methylpyridine with acetic anhydride to form the corresponding amide.[1][2] The protocol is robust, providing a high yield of the product with a straightforward purification process.[2]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

2-amino-4-methylpyridine

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Buchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-amino-4-methylpyridine (99.0 g, 91.5 mmol).[2]

-

Add acetic anhydride (250 mL) to the flask.[2]

-

Warm the reaction mixture to 70°C with stirring for 2 hours.[2]

-

After 2 hours, cool the mixture to room temperature.[2]

-

Slowly add diethyl ether (100 mL) to the cooled mixture to induce crystallization.[2]

-

The product will precipitate as white needle-like crystals.[2]

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Dry the collected product in vacuo to obtain N-(4-methyl-pyridin-2-yl)-acetamide.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-methylpyridine | [2] |

| Mass of Starting Material | 99.0 g | [2] |

| Moles of Starting Material | 91.5 mmol | [2] |

| Reagent | Acetic Anhydride | [2] |

| Volume of Reagent | 250 mL | [2] |

| Product | This compound | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| CAS Number | 5327-32-2 | [1] |

| Yield | 130 g (95%) | [2] |

| Appearance | White needle crystals | [2] |

Characterization Data

¹H NMR (400 MHz, DMSO-d₆): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.25 | br s | 1H | NH |

| 8.13 | d | 1H | Pyridine H-6 |

| 7.97 | d | 1H | Pyridine H-5 |

| 6.83 | s | 1H | Pyridine H-3 |

| 2.27 | s | 3H | Pyridine-CH₃ |

| 2.10 | s | 3H | Acetyl-CH₃ |

¹³C NMR (101 MHz, DMSO-d₆): [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.8 | C=O (amide) |

| 151.7 | C-2 (pyridine) |

| 147.3 | C-4 (pyridine) |

| 115.9 | C-3 (pyridine) |

| ~110 (estimated) | C-5 (pyridine) |

| 23.8 | Acetyl-CH₃ |

| 20.7 | Pyridine-CH₃ |

Infrared (IR) Spectroscopy: [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3300 | N-H stretching (amide) |

| 2900-3100 | C-H stretching (aromatic & methyl) |

| ~1680 (estimated) | C=O stretching (amide I) |

| ~1580 (estimated) | N-H bending (amide II) |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Diethyl ether is extremely flammable; avoid open flames and sparks.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of this compound. The straightforward procedure and simple purification make it suitable for both academic research and industrial applications. The provided characterization data will assist researchers in confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols for N-(4-methylpyridin-2-yl)acetamide in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-(4-methylpyridin-2-yl)acetamide in high-throughput screening (HTS) assays. Based on the known biological activities of structurally related pyridine and acetamide compounds, this document outlines hypothetical screening applications in antifungal drug discovery and kinase inhibition.

Application Note 1: Antifungal Activity Screening

Introduction

Pyridine derivatives have demonstrated notable antifungal properties, with some acting as succinate dehydrogenase inhibitors or inhibiting lanosterol demethylase.[1][2] Given its pyridine core, this compound is a candidate for high-throughput screening to identify novel antifungal agents. This protocol describes a cell-based HTS assay to evaluate the antifungal efficacy of this compound against pathogenic fungal strains.

Principle

The antifungal activity is determined by measuring the inhibition of fungal growth in the presence of the test compound. A broth microdilution method is adapted for a high-throughput format, where fungal cell viability is assessed using a metabolic indicator dye. A decrease in signal compared to the vehicle control indicates antifungal activity.

Experimental Protocol: High-Throughput Antifungal Susceptibility Screening

1. Materials and Reagents:

-

This compound (stock solution in DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium buffered with MOPS

-

Resazurin sodium salt solution (0.02% in PBS)

-

Sterile, 384-well microplates

-

Multichannel pipettes and automated liquid handling systems

-

Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

2. Assay Procedure:

-

Compound Plating: Using an automated liquid handler, serially dilute this compound in DMSO and dispense into the 384-well plates. Transfer the compound solutions to the assay plates containing RPMI-1640 medium to achieve the final desired concentrations. Include positive control wells (e.g., Fluconazole) and negative/vehicle control wells (DMSO).

-

Fungal Inoculum Preparation: Prepare a standardized fungal spore or cell suspension in RPMI-1640 medium from an overnight culture. Adjust the concentration to 2 x 10^5 cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the assay plates, except for the sterile control wells.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-4 hours at 35°C.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

Data Presentation: Hypothetical Antifungal Activity

| Fungal Strain | This compound IC₅₀ (µM) | Fluconazole IC₅₀ (µM) |

| Candida albicans | 12.5 | 0.8 |

| Aspergillus niger | 25.2 | 1.5 |

| Cryptococcus neoformans | 18.7 | 1.1 |

Workflow Diagram

References

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide

Introduction

N-(4-methylpyridin-2-yl)acetamide is a chemical compound containing a pyridine ring, a methyl group, and an acetamide group.[1] This structure is significant in medicinal chemistry and materials science.[1] The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry.[1] A common and efficient method for its preparation involves the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1] This document provides a detailed protocol for this reaction, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall reaction involves the treatment of 2-amino-4-methylpyridine with acetic anhydride to yield this compound.

Chemical Structures:

-

Reactant: 2-amino-4-methylpyridine

-

Reagent: Acetic Anhydride

-

Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the acylation reaction of 2-amino-4-methylpyridine.

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-amino-4-methylpyridine | 108.14 | 99.0 | 915 |

| Acetic Anhydride | 102.09 | - | - |

| This compound | 150.18[2] | 130 | - |

| Yield | - | - | 95% [1][2] |

Experimental Protocol

This protocol details the steps for the synthesis of this compound via the acylation of 2-amino-4-methylpyridine.[1][2]

Materials:

-

2-amino-4-methylpyridine (99.0 g, 915 mmol)[2]

-

Acetic anhydride (250 mL)[2]

-

Diethyl ether (100 mL)[2]

-

Reaction flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and a condenser, combine 2-amino-4-methylpyridine (99.0 g) and acetic anhydride (250 mL).[2]

-

Heating: Warm the reaction mixture to 70°C with continuous stirring.[1][2]

-

Reaction Time: Maintain the temperature at 70°C for two hours.[1][2]

-

Cooling: After two hours, turn off the heat and allow the mixture to cool to room temperature.[2]

-

Crystallization: Once at room temperature, add diethyl ether (100 mL) to the mixture to induce crystallization of the product.[1][2] The product will precipitate as white needle-like crystals.[2]

-

Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel.[2]

-

Drying: Dry the collected crystals in vacuo to afford the final product, N-(4-methyl-pyridin-2-yl)-acetamide (130 g, 95% yield).[2]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-